Iem 474
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Overview
Description
Iem 474 is a chemical compound with the molecular formula C10H14N4O2 and a molecular weight of 222.24 g/mol It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms
Preparation Methods
The synthesis of Iem 474 typically involves the reaction of pyrazole derivatives with allyl and N-methylcarbamoyl groups. The specific synthetic routes and reaction conditions can vary, but a common method involves the use of pyrazole-4,5-dicarboxamide as a starting material. This compound is then reacted with allyl bromide and N-methylcarbamoyl chloride under controlled conditions to yield this compound .
Chemical Reactions Analysis
Iem 474 can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the allyl or N-methylcarbamoyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Iem 474 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: Due to its potential therapeutic properties, this compound is explored as a candidate for drug development. Its ability to interact with specific molecular targets makes it a promising compound for treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Iem 474 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Iem 474 can be compared with other pyrazole derivatives, such as:
1-Allyl-3,5-di(N-methylcarbamoyl)pyrazole: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
1-Allyl-4,5-di(N-ethylcarbamoyl)pyrazole: The ethyl group substitution can alter the compound’s physical and chemical properties, affecting its applications.
1-Allyl-4,5-di(N-methylcarbamoyl)imidazole: An imidazole derivative with similar functional groups but a different ring structure, leading to distinct reactivity and biological effects
The uniqueness of this compound lies in its specific substitution pattern and the resulting combination of properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
21272-62-8 |
---|---|
Molecular Formula |
C10H14N4O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-N,4-N-dimethyl-2-prop-2-enylpyrazole-3,4-dicarboxamide |
InChI |
InChI=1S/C10H14N4O2/c1-4-5-14-8(10(16)12-3)7(6-13-14)9(15)11-2/h4,6H,1,5H2,2-3H3,(H,11,15)(H,12,16) |
InChI Key |
KQEFVFVNXVZUSC-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(N(N=C1)CC=C)C(=O)NC |
Canonical SMILES |
CNC(=O)C1=C(N(N=C1)CC=C)C(=O)NC |
Key on ui other cas no. |
21272-62-8 |
Synonyms |
1-allyl-4,5-di(N-methylcarbamoyl)pyrazole IEM 474 IEM-474 |
Origin of Product |
United States |
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